Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate
Overview
Description
Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound with a complex structure that includes two methoxy groups and two carboxylate groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-1,1’-binaphthyl: This compound has a similar structure but with a naphthyl core instead of a biphenyl core.
2,2’-Dimethoxybiphenyl: This compound lacks the carboxylate groups present in Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate.
Uniqueness
Dimethyl 2,2’-dimethoxy-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to the presence of both methoxy and carboxylate groups on a biphenyl core, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in synthesis, research, and industry .
Properties
IUPAC Name |
methyl 2-methoxy-3-(2-methoxy-3-methoxycarbonylphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-11(7-5-9-13(15)17(19)23-3)12-8-6-10-14(16(12)22-2)18(20)24-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVPTEDHECWSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C2=C(C(=CC=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177898 | |
Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156660-23-0 | |
Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156660-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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